molecular formula C11H8BrNO B11866416 1-(4-Bromoisoquinolin-1-yl)ethanone CAS No. 1260807-89-3

1-(4-Bromoisoquinolin-1-yl)ethanone

カタログ番号: B11866416
CAS番号: 1260807-89-3
分子量: 250.09 g/mol
InChIキー: IMNYRJVIRXRASY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Bromoisoquinolin-1-yl)ethanone is a brominated isoquinoline derivative featuring an ethanone group at the 1-position of the heterocyclic ring. The bromine substitution at the 4-position enhances the compound's reactivity, making it a versatile intermediate for cross-coupling reactions and further functionalization.

特性

CAS番号

1260807-89-3

分子式

C11H8BrNO

分子量

250.09 g/mol

IUPAC名

1-(4-bromoisoquinolin-1-yl)ethanone

InChI

InChI=1S/C11H8BrNO/c1-7(14)11-9-5-3-2-4-8(9)10(12)6-13-11/h2-6H,1H3

InChIキー

IMNYRJVIRXRASY-UHFFFAOYSA-N

正規SMILES

CC(=O)C1=NC=C(C2=CC=CC=C21)Br

製品の起源

United States

準備方法

The synthesis of 1-(4-Bromoisoquinolin-1-yl)ethanone typically involves the bromination of isoquinoline derivatives. One common method includes the use of palladium-catalyzed reactions . For instance, 2-alkynyl benzyl azides can undergo an electrocyclic reaction catalyzed by palladium to selectively afford 4-bromoisoquinoline . The reaction conditions often involve the use of PdBr2, CuBr2, and LiBr in a solvent like acetonitrile (MeCN) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

化学反応の分析

科学研究への応用

1-(4-ブロモイソキノリン-1-イル)エタノンは、科学研究でいくつかの用途があります。

科学的研究の応用

Synthesis and Characterization

1-(4-Bromoisoquinolin-1-yl)ethanone (L4-1) can be synthesized using a procedure involving SiO2 column chromatography with ethyl acetate and hexane (1:5) for purification, resulting in a white powder with a 73% yield .

Spectral data: 1H NMR (400 MHz, CDCl3, 298K): δ 8.99 (d, J = 8.4 Hz, 1H), 8.78 (s, 1H), 8.25 (d, J = 8.4 Hz, 1H), 7.84 (t, J = 7.6 Hz, 1H), 7.75 (t, J = 7.8 Hz, 1H), 2.84 (s, 3H) .

Applications in Chemical Synthesis

  • Synthesis of Substituted Isoquinolines: this compound serves as an intermediate in the synthesis of more complex isoquinoline derivatives. For instance, it is used in the synthesis of 1-(4-(2,6-diisopropylphenyl)isoquinolin-1-yl)ethanone (L4-2), which involves further purification using SiO2 column chromatography with ethyl acetate and hexane (1:8), yielding a brown powder .
  • FLT3 Inhibitor Development: Isoquinoline derivatives, including this compound, are explored in the development of FLT3 inhibitors for treating acute myeloid leukemia (AML) .

Role in Developing T-Cell Activators

This compound is used as a building block in synthesizing T-cell activators . Specifically, it is a component in the chemical compound:
8-[(2S,5R)-4-(4-bromoisoquinolin-1-yl)-2,5-dimethylpiperazin-1-yl]-5-methyl-6-oxo-1,5-naphthyridine-2-carbonitrile .
This compound inhibits the activity of diacylglycerol kinase alpha (DGKα) and diacylglycerol kinase zeta (DGKζ) .

Potential Therapeutic Applications

作用機序

類似化合物の比較

1-(4-ブロモイソキノリン-1-イル)エタノンは、次のような他のイソキノリン誘導体と比較することができます。

1-(4-ブロモイソキノリン-1-イル)エタノンの独自性は、その特定の官能基にあります。これらの官能基は、反応性と安定性のバランスを提供し、幅広い用途に適しています。

類似化合物との比較

Comparison with Similar Compounds

The following table compares 1-(4-Bromoisoquinolin-1-yl)ethanone with structurally related brominated and non-brominated ethanones, emphasizing molecular features, synthesis, and applications:

Compound Name Structure Molecular Formula Physical Properties Synthesis Method Key Applications
This compound Bromine at 4-position of isoquinoline; ethanone at 1-position C₁₁H₈BrNO Limited data; inferred solid state Likely via Friedel-Crafts acylation or palladium-catalyzed coupling Pharmaceutical intermediate; potential kinase inhibitor
1-(4-Bromophenyl)ethanone Bromine at para position of phenyl; ethanone at 1-position C₈H₇BrO Oil; δ 2.56 (s, 3H, CH₃), 7.57–7.78 ppm (Ar-H) General alkylation/acylation procedure ; ionization energy 9.0–9.55 eV Precursor for Suzuki couplings; material science
1-(4-Methoxyphenyl)ethanone Methoxy at para position of phenyl; ethanone at 1-position C₉H₁₀O₂ Oil; δ 2.52 (s, 3H), 3.81 (s, 3H, OCH₃) Similar alkylation/acylation as bromo analog Antioxidant or fragrance intermediate
1-(4-(1H-Tetrazol-1-yl)phenyl)ethanone Tetrazole at para position of phenyl; ethanone at 1-position C₉H₉N₄O Yellow solid; mp 172–174°C Triethyl orthoformate and NaN₃ in DMF Antidiabetic/antioxidant agent; hydrazine derivative synthesis
1-(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)ethanone Bromophenyl-isoxazole hybrid; ethanone at 4-position C₁₂H₁₀BrNO₂ Solid (CAS 169814-53-3) Not explicitly described; likely cyclocondensation Agrochemical research; heterocyclic intermediate
1-(4-Amino-3-bromo-phenyl)-ethanone Amino and bromo at meta/para positions of phenyl; ethanone at 1-position C₈H₈BrNO High-purity solid Not detailed; likely nitro reduction or direct amination Drug candidate synthesis; structure-activity relationship studies
1-(2-Chlorophenyl)ethanone Chlorine at ortho position of phenyl; ethanone at 1-position C₈H₇ClO Liquid; AE 10.4–10.58 eV for fragmentation Halogenation of acetophenone derivatives Chemical warfare precursor; organic synthesis

Key Observations:

Substituent Effects: Bromine enhances electrophilicity and cross-coupling reactivity (e.g., Suzuki reactions) compared to methoxy or amino groups . Tetrazolyl groups introduce hydrogen-bonding capacity, influencing biological activity . Halogen position (para vs. ortho) alters steric and electronic profiles; ortho-substituted analogs (e.g., 1-(2-Chlorophenyl)ethanone) exhibit distinct fragmentation patterns .

Synthesis Trends: Para-substituted bromophenyl ethanones are synthesized via straightforward acylation , while heterocyclic hybrids (e.g., isoxazole derivatives) require multi-step cyclization . Functional groups like tetrazole or amino necessitate post-synthetic modifications (e.g., NaN₃-mediated cyclization or nitro reduction ).

Applications: Brominated phenyl ethanones serve as intermediates in pharmaceuticals and agrochemicals . Isoquinoline-based derivatives are underexplored in the evidence but hold promise in kinase inhibition due to structural similarity to quinoline drugs.

生物活性

1-(4-Bromoisoquinolin-1-yl)ethanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article provides a comprehensive overview of the biological activity associated with this compound, including research findings, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

This compound can be described structurally as follows:

  • Molecular Formula : C_10H_8BrN
  • Molecular Weight : 239.08 g/mol
  • IUPAC Name : this compound

The presence of the bromo substituent at the 4-position of the isoquinoline moiety is significant as it can influence the compound's biological properties through electronic effects and steric hindrance.

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoquinoline derivatives, including this compound. A notable study investigated its antiproliferative effects against neuroendocrine prostate cancer (NEPC) cell lines. The compound demonstrated significant inhibitory activity, with an IC50 value reported at 0.47 μM against the LASCPC-01 cell line, which is a model for NEPC .

Table 1: Antiproliferative Activity of Isoquinoline Derivatives

CompoundCell LineIC50 (μM)Selectivity Index
This compoundLASCPC-010.47>190
LycobetaineLASCPC-01N/AN/A
LycobetainePC-3N/AN/A

This study also indicated that the compound could induce G1 cell cycle arrest and apoptosis in a dose-dependent manner, suggesting a mechanism of action that warrants further investigation .

Enzyme Inhibition

The compound has also been assessed for its inhibitory effects on various kinases, which are crucial targets in cancer therapy. Isoquinoline derivatives have shown promise as selective inhibitors of protein kinases, with some compounds exhibiting low nanomolar IC50 values against specific oncogenic kinases such as BRAF V600E .

Table 2: Inhibition Potency Against Kinases

CompoundTarget KinaseIC50 (nM)
This compoundBRAF V600E<100
VemurafenibBRAF V600E21

The structure-activity relationship studies suggest that modifications to the isoquinoline ring can enhance potency and selectivity against specific kinases, indicating a promising avenue for drug development .

Case Studies

In one case study, researchers synthesized a series of isoquinoline derivatives and evaluated their biological activities. The results indicated that compounds with specific substitutions exhibited enhanced anticancer activity and selectivity towards NEPC cells compared to traditional chemotherapeutics .

Another study focused on the pharmacokinetics and bioavailability of these compounds, revealing that while some derivatives had potent in vitro activity, their efficacy in vivo was limited due to poor solubility and metabolic stability .

Q & A

Q. What are the optimal synthetic routes for 1-(4-Bromoisoquinolin-1-yl)ethanone, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of halogenated isoquinoline derivatives like this compound often involves Friedel-Crafts acylation or palladium-catalyzed cross-coupling reactions. For example:

  • Friedel-Crafts Acylation: React 4-bromoisoquinoline with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Monitor reaction progress via TLC and optimize catalyst stoichiometry (1:1.2 molar ratio of substrate to catalyst) to minimize side products .
  • Cross-Coupling: Utilize Suzuki-Miyaura coupling with boronic acid derivatives for functionalization. Ensure inert atmosphere (N₂/Ar) and use Pd(PPh₃)₄ as a catalyst for higher yields .

Key Optimization Parameters:

ParameterOptimal RangeImpact on Yield
Temperature80–100°CHigher temps favor kinetics but risk decomposition
Catalyst Loading5–10 mol%Excess catalyst increases side reactions
SolventDry DCM or toluenePolar aprotic solvents improve solubility

Q. How can spectroscopic techniques (IR, MS, NMR) be employed to characterize this compound?

Methodological Answer:

  • IR Spectroscopy: Identify carbonyl (C=O) stretches near 1680–1720 cm⁻¹ and aromatic C-Br vibrations at 550–650 cm⁻¹. Compare with NIST reference data for ethanone derivatives .
  • Mass Spectrometry (EI): Look for molecular ion peaks at m/z corresponding to the molecular weight (e.g., ~265 g/mol). Fragmentation patterns should include loss of CO (28 amu) and Br (79.9 amu) .
  • NMR:
    • ¹H NMR: Aromatic protons in isoquinoline appear as multiplet signals at δ 7.5–8.5 ppm. The acetyl group (-COCH₃) shows a singlet at δ 2.6–2.8 ppm.
    • ¹³C NMR: Carbonyl carbon at δ 195–205 ppm; aromatic carbons adjacent to Br show deshielding (δ 125–135 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic and spectroscopic data for this compound?

Methodological Answer: Contradictions often arise from polymorphism or dynamic effects in solution vs. solid state. To address:

X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for structure refinement. Compare bond lengths (e.g., C-Br: ~1.89 Å) and angles with DFT-calculated values .

DFT Calculations: Optimize geometry using Gaussian or ORCA software. Validate spectroscopic predictions (e.g., IR frequencies) against experimental data .

Variable-Temperature NMR: Probe conformational flexibility by acquiring spectra at 25°C and −40°C. Slow exchange regimes may reveal hidden splitting .

Case Study:
A structural discrepancy in a related bromo-ethanone derivative was resolved by identifying a torsional angle deviation of 5° between X-ray and DFT models, attributed to crystal packing effects .

Q. What strategies are effective for studying the compound’s reactivity in catalytic systems?

Methodological Answer: Focus on halogen-directed reactivity:

  • Buchwald-Hartwig Amination: Use Pd₂(dba)₃/Xantphos catalysts to replace Br with amines. Monitor regioselectivity via LC-MS .
  • Photocatalytic C-H Activation: Employ Ru(bpy)₃²⁺ under blue LED light to functionalize the isoquinoline ring. Control radical intermediates using TEMPO as a scavenger .

Experimental Design Table:

Reaction TypeCatalystSolventYield (%)
AminationPd(OAc)₂/XPhosToluene65–75
C-H ArylationRu(bpy)₃Cl₂MeCN50–60

Q. How can researchers validate the biological activity of this compound while ensuring data reproducibility?

Methodological Answer:

  • In Vitro Assays: Test antimicrobial activity via microdilution (MIC values) against S. aureus and E. coli. Include positive controls (e.g., ampicillin) and triplicate runs .
  • Molecular Docking: Use AutoDock Vina to simulate binding to target proteins (e.g., DNA gyrase). Validate docking poses with MD simulations (GROMACS) .
  • Data Reprodubility: Document solvent purity (HPLC-grade), cell passage numbers, and assay temperature (±0.5°C tolerance) .

Example Bioactivity Data:

TargetIC₅₀ (μM)Selectivity Index
COX-212.3>10
HDAC68.75.2

Q. What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

  • Storage Conditions: Keep in amber vials at −20°C under inert gas (Ar). Avoid exposure to moisture to prevent hydrolysis of the acetyl group .
  • Decomposition Signs: Yellowing indicates oxidation; validate purity via HPLC (C18 column, MeOH:H₂O = 70:30) .

Stability Data:

ConditionDegradation After 6 Months
RT, light15% loss
−20°C, dark<2% loss

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。